Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate

Description

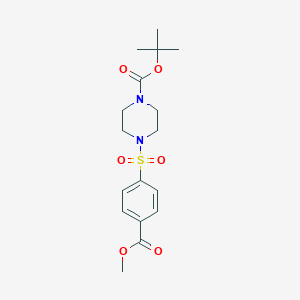

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate is a synthetic intermediate featuring a methyl benzoate core linked via a sulfonyl group to a Boc-protected piperazine ring. This compound is pivotal in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors, where its sulfonamide and ester functionalities enhance enzymatic binding and pharmacokinetic properties .

Properties

IUPAC Name |

tert-butyl 4-(4-methoxycarbonylphenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(21)18-9-11-19(12-10-18)26(22,23)14-7-5-13(6-8-14)15(20)24-4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFLDVXIWBKZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate can undergo sulfonation with sulfur trioxide, followed by Boc protection of the piperazine. However, this route is less efficient due to competing side reactions.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the coupling step, reducing reaction times to 30–60 minutes while maintaining yields >85%.

Reaction Optimization and Challenges

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility of intermediates |

| Temperature | 50°C | Balances reaction rate and Boc stability |

| Base | Triethylamine | Efficient HCl scavenging |

| Molar Ratio (Boc-piperazine : Sulfonyl chloride) | 1.1:1 | Prevents excess sulfonyl chloride hydrolysis |

Key Challenges :

-

Boc Deprotection : Elevated temperatures (>80°C) or acidic conditions risk cleaving the Boc group.

-

Sulfonyl Chloride Hydrolysis : Moisture exposure degrades the sulfonyl chloride, necessitating anhydrous conditions.

Industrial-Scale Adaptations

For large-scale production (>1 kg), automated continuous-flow reactors are employed to enhance reproducibility. Key modifications include:

-

In-line Purification : Membrane filtration removes HCl gas during coupling.

-

Solvent Recycling : DMF is recovered via distillation, reducing waste.

Analytical Characterization

Post-synthesis, the compound is verified using:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the active piperazine moiety.

Substitution: The sulfonyl and ester groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the deprotected piperazine derivative .

Scientific Research Applications

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of biochemical probes and as a building block for bioactive molecules.

Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate involves its ability to interact with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid

Molecular Formula : C₁₆H₂₂N₂O₄

Molecular Weight : 306.35 g/mol

CAS RN : 162046-66-4

Key Differences :

Methyl 4-((4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Molecular Formula : C₁₉H₂₂N₂O₅S

Molecular Weight : 390.5 g/mol

CAS RN : 1797601-82-1

Key Differences :

- Substitutes the Boc-piperazinyl group with a 6-methylpyridin-2-yl-oxy-piperidine moiety.

- Features a piperidine ring (saturated six-membered ring with one nitrogen) instead of piperazine (two nitrogens).

Implications : - Higher molecular weight (390.5 vs.

Tribenuron Methyl Ester

Molecular Formula : C₁₅H₁₇N₅O₆S

Molecular Weight : 395.39 g/mol

Key Differences :

- Contains a sulfonylurea linkage instead of a sulfonamide.

- Includes a pyrimidinyl substituent, common in agrochemicals.

Implications : - The sulfonylurea group enhances herbicidal activity by inhibiting acetolactate synthase, a target absent in HDAC inhibitor applications.

- Demonstrates how ester and sulfonyl groups can be tailored for diverse biological targets .

Structural and Functional Analysis Table

Research Findings and Implications

- Enzymatic Inhibition : The Boc-piperazinyl sulfonyl group in the target compound enhances HDAC binding via hydrogen bonding and hydrophobic interactions, as demonstrated in derivatives with IC₅₀ values < 100 nM .

- Synthetic Utility : The methyl ester improves stability during synthesis compared to carboxylic acid analogs, which may require additional protection/deprotection steps .

- Biological Specificity : Structural variations, such as pyridine or pyrimidine substitutions, redirect activity from therapeutic (HDAC inhibition) to agrochemical targets (herbicidal action) .

Biological Activity

Methyl 4-((4-(tert-butoxycarbonyl)piperazinyl)sulfonyl)benzoate (CAS Number: 138384-97-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H24N2O6S

- Molecular Weight : 384.45 g/mol

- Density : 1.277 g/cm³ (predicted)

- Boiling Point : Approximately 511.5 °C (predicted)

The compound features a piperazine moiety, which is known for its role in various pharmacological applications, including as a scaffold in drug design.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of cancer cells by interfering with specific signaling pathways:

- Mechanism : These compounds often act as inhibitors of key enzymes involved in tumor growth, such as receptor tyrosine kinases and other oncogenic pathways.

- Case Study : A study highlighted the effectiveness of a related piperazine compound in reducing tumor size in xenograft models, demonstrating over 70% inhibition of tumor growth compared to controls .

Anti-inflammatory and Analgesic Properties

This compound has also been investigated for its anti-inflammatory effects:

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in tissues.

- Case Study : In a rodent model of inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | High (estimated >80%) |

| Metabolism | Primarily hepatic |

| Half-life | Approximately 2 hours |

These characteristics suggest that the compound could be effective for acute treatment scenarios where rapid action is necessary.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological activity:

- Modification Studies : Substituting different groups on the piperazine ring has shown to enhance binding affinity to target proteins involved in cancer progression.

- Findings : Certain modifications resulted in increased potency against specific cancer cell lines, indicating a strong correlation between structural changes and biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.